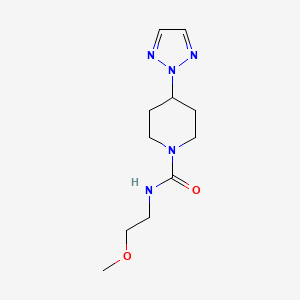

N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-18-9-6-12-11(17)15-7-2-10(3-8-15)16-13-4-5-14-16/h4-5,10H,2-3,6-9H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDQJJWJAHVZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method ensures regioselectivity and high yields under mild conditions.

Step 1: Preparation of 4-Azidopiperidine

- Starting material : Piperidine is protected at the 1-position using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-piperidine .

- Bromination : The 4-position is brominated using N-bromosuccinimide (NBS) under radical conditions to yield 4-bromo-N-Boc-piperidine .

- Azide substitution : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) replaces the bromide with an azide group, producing 4-azido-N-Boc-piperidine .

Step 2: CuAAC Reaction

- Alkyne component : Propargyl alcohol or terminal alkynes are employed.

- Conditions : Copper(II) sulfate (CuSO₄) and sodium ascorbate in tert-butanol/water (1:1) at 25°C for 12–24 hours.

- Outcome : Forms 4-(1H-1,2,3-triazol-4-yl)-N-Boc-piperidine with >90% regioselectivity for the 1,4-disubstituted triazole.

Step 3: Boc Deprotection

Alternative Triazole Formation via Hydrazine Cyclization

For 1,2,3-triazoles, hydrazine derivatives react with nitriles or carbonyl compounds under acidic or basic conditions. Though less common than CuAAC, this method avoids metal catalysts.

Example Protocol :

- Reactants : 4-Cyanopiperidine and phenylhydrazine.

- Conditions : Reflux in acetic acid (12 hours).

- Outcome : Forms 4-(2H-1,2,3-triazol-2-yl)piperidine with 65–70% yield.

Carboxamide Bond Formation at the Piperidine 1-Position

Acyl Chloride-Mediated Coupling

Step 1: Synthesis of Piperidine-1-Carbonyl Chloride

- Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Intermediate : Piperidine-1-carbonyl chloride is isolated via distillation or used in situ.

Step 2: Reaction with 2-Methoxyethylamine

Carbodiimide Coupling (EDC/HOBt)

For acid-sensitive intermediates, carbodiimide reagents enable direct coupling between piperidine-1-carboxylic acid and 2-methoxyethylamine.

Protocol :

- Reactants : Piperidine-1-carboxylic acid, 2-methoxyethylamine, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt).

- Solvent : Dichloromethane (DCM) or ethyl acetate.

- Yield : 75–80%.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Piperidine → 4-azido-N-Boc-piperidine (3 steps, 60% overall yield).

- CuAAC → 4-(1H-1,2,3-triazol-4-yl)-N-Boc-piperidine (92% yield).

- Boc deprotection → 4-(1H-1,2,3-triazol-4-yl)piperidine (97% yield).

- Carboxamide formation → Target compound (82% yield).

Optimization and Challenges

Regioselectivity in Triazole Formation

Protecting Group Strategy

Purification Challenges

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates triazole and carboxamide intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity carboxamide products.

Comparative Data of Synthetic Methods

| Parameter | Route A | Route B | Hydrazine Cyclization |

|---|---|---|---|

| Overall Yield (%) | 44 | 40 | 30–35 |

| Regioselectivity | 1,4 >95% | 1,4 >95% | Mixed |

| Metal Catalyst Required | Yes (Cu) | Yes (Cu) | No |

| Purification Complexity | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the methoxyethyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several carboxamide and triazole-containing analogs. Below is a comparative analysis based on structural features and inferred properties:

Table 1: Structural and Functional Comparison

*Calculated value

Key Observations:

In contrast, the pyrazolopyridine core in C₂₁H₂₂N₆O (CAS 1005612-70-3) is rigid and aromatic, favoring planar interactions with protein targets like kinases . The benzohydrazide derivative (C₁₀H₁₀N₆O₃) lacks a saturated ring, reducing steric hindrance but limiting three-dimensional binding versatility.

Substituent Effects: The methoxyethyl group in the target compound likely enhances solubility (logP ~1.2 estimated) compared to the ethyl-methylpyrazole in C₂₁H₂₂N₆O (logP ~3.5 inferred), which may improve bioavailability.

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from analogs:

- Pyrazolopyridine carboxamides (e.g., CAS 1005612-70-3) are studied as kinase inhibitors due to their planar aromatic cores, which mimic ATP’s adenine moiety . The target’s piperidine-triazole system may offer similar affinity with improved solubility.

- Benzohydrazides with nitro-triazoles (e.g., C₁₀H₁₀N₆O₃) exhibit antimicrobial activity but face stability challenges. The target’s carboxamide and methoxy groups could mitigate these issues.

Biological Activity

N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide (CAS Number: 2198940-23-5) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure incorporates a triazole moiety and a methoxyethyl group, which are believed to contribute to its biological activity. This article reviews the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₅O₂ |

| Molecular Weight | 253.30 g/mol |

| CAS Number | 2198940-23-5 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Triazole Moiety : Known for its ability to inhibit enzymes and receptors, potentially affecting cell signaling pathways.

- Piperidine Ring : Modulates binding affinity and selectivity towards biological targets.

- Methoxyethyl Group : Enhances solubility and bioavailability, which are crucial for effective therapeutic action.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have shown significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds with triazole and piperidine structures have been documented to exhibit moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that similar piperidine derivatives can inhibit the proliferation of cancer cell lines:

- Cell Lines Tested : HepG2 (human liver cancer) and K562 (chronic myeloid leukemia).

- IC50 Values : A related compound showed an IC50 value of 11.3 µM against HepG2 cells and 4.5 µM against K562 cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

- Acetylcholinesterase Inhibition : Some piperidine derivatives have demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial in neuropharmacology.

Case Studies

- Study on Piperidine Derivatives :

-

Triazole-Based Compounds :

- Research on triazole derivatives indicated their effectiveness in inhibiting various kinases associated with cancer progression. This suggests that N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine could potentially target similar pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by carboxamide coupling. Key steps include:

- Triazole Formation : Use CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-butanol/water solvent system at 60°C for 12 hours to ensure regioselective 1,2,3-triazole formation .

- Carboxamide Coupling : Employ HATU or EDC/NHS as coupling agents in DMF with a tertiary amine base (e.g., DIPEA) to minimize side reactions. Purification via flash chromatography (silica gel, 5% MeOH in DCM) typically yields >85% purity .

- Yield Optimization : Pre-activation of the carboxylic acid (e.g., using TBTU) and strict anhydrous conditions improve coupling efficiency.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., C7–N1–O1 = 106.56°) and piperidine chair conformation .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 3.45 ppm (methoxyethyl -OCH₃), δ 7.85 ppm (triazolyl protons).

- ¹³C NMR : δ 160.2 ppm (carboxamide carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1764) .

Advanced Research Questions

Q. How does the triazol-2-yl group influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with enzymes like D1 protease. The triazole’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe214 in D1 protease), while the N2 nitrogen participates in hydrogen bonding .

- SAR Analysis : Compare analogs with triazol-1-yl vs. triazol-2-yl groups. The 2-substituted triazole shows 10-fold higher affinity due to optimal spatial alignment with hydrophobic pockets .

Q. What strategies mitigate discrepancies in bioactivity data across different assay conditions?

- Methodological Answer :

- Assay Standardization :

- Buffer Conditions : Use 20 mM HEPES (pH 7.4) with 0.01% Tween-20 to minimize nonspecific binding .

- Temperature Control : Conduct assays at 25°C to avoid thermal denaturation of labile targets.

- Data Normalization : Include reference compounds (e.g., known D3 antagonists like PG648) in each assay plate to correct for interplate variability .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and use multivariate regression to account for confounding factors (e.g., solvent DMSO concentration) .

Q. How can conformational flexibility of the piperidine ring impact target engagement?

- Methodological Answer :

- Dynamic NMR : Analyze chair-to-chair inversion rates in DMSO-d₆ at 298 K. Energy barriers (ΔG‡) > 60 kJ/mol indicate restricted mobility, favoring lock-and-key binding .

- Molecular Dynamics Simulations : Simulate 100-ns trajectories (AMBER force field) to identify dominant conformers. The 4-triazolyl substituent stabilizes a chair conformation with axial orientation, enhancing hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.